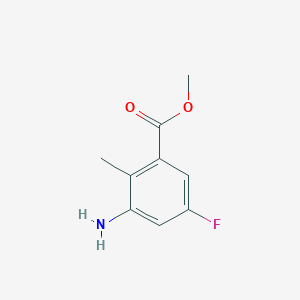

Methyl 3-amino-5-fluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIKUUCOPAYYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601211519 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-04-1 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 697739-04-1): A Key Building Block in Modern Drug Discovery

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs).[1][2][3] Methyl 3-amino-5-fluoro-2-methylbenzoate, a highly functionalized aromatic building block, exemplifies the utility of such compounds. This guide provides a comprehensive technical overview of its properties, a robust synthesis protocol, its critical role in the synthesis of advanced therapeutics like PARP inhibitors, and essential safety protocols for its handling. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support its application in pharmaceutical R&D.

The Strategic Advantage of Fluorinated Intermediates

In drug discovery, the introduction of fluorine can profoundly alter a molecule's physicochemical properties. The strong, stable carbon-fluorine bond often blocks sites susceptible to metabolic degradation, while fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups and improve interactions with biological targets.[2][3] Compounds like this compound are not just inert scaffolds; they are "enabling technologies" that provide chemists with a pre-functionalized, high-value starting point for constructing complex molecular architectures.[4][5] Its specific substitution pattern—an amine for coupling, a methyl group for steric and electronic influence, and a fluorine atom for metabolic stability—makes it a versatile reagent in multi-step syntheses.

Compound Profile and Physicochemical Properties

This compound is a specialized organic intermediate used in the synthesis of complex molecules, particularly in the pharmaceutical sector. Its structure combines several key functional groups that are crucial for subsequent chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 697739-04-1 | [6][7] |

| IUPAC Name | This compound | [8] |

| Molecular Formula | C₉H₁₀FNO₂ | [9] |

| Molecular Weight | 183.18 g/mol | [9] |

| SMILES | O=C(OC)C1=CC(F)=CC(N)=C1C | [8] |

| Appearance | Off-white to yellow solid (typical) | Supplier Data |

| Purity | ≥98% (typical) | [10][11] |

| Solubility | Soluble in organic solvents like DMSO, Methanol, Ethyl Acetate. | [12] |

Synthesis and Manufacturing Pathway

The most industrially viable and efficient synthesis of this compound involves the reduction of its nitro-precursor, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) .[9][12] This precursor is synthesized from 5-fluoro-2-methylbenzoic acid via nitration followed by esterification.[12] The final reduction of the nitro group to an amine is a critical step, typically achieved with high fidelity through catalytic hydrogenation.

Causality of Method Selection: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is the preferred industrial method for this transformation. This choice is driven by several factors:

-

High Selectivity: This method selectively reduces the nitro group without affecting the ester or the aromatic fluorine atom.

-

Clean Reaction: The primary byproduct is water, simplifying purification.

-

High Yield: The reaction typically proceeds to completion with high conversion rates.

-

Scalability: The process is well-established and can be scaled from laboratory to industrial production.

Standard Experimental Protocol: Reduction of Nitro-Precursor

This protocol describes a standard laboratory-scale procedure for the synthesis of this compound.

Materials:

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas

-

Celite® (diatomaceous earth)

-

Nitrogen (N₂) gas

Procedure:

-

Vessel Preparation: A clean, dry hydrogenation vessel is charged with Methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 21.3 g, 100 mmol) and anhydrous methanol (e.g., 200 mL).

-

Inerting: The vessel is sealed and purged with nitrogen gas to remove all oxygen.

-

Catalyst Addition: Under a positive pressure of nitrogen, the 10% Pd/C catalyst (e.g., 1.0 g) is carefully added to the reaction mixture. Causality: The catalyst is added under an inert atmosphere to prevent ignition, as dry Pd/C can be pyrophoric.

-

Hydrogenation: The vessel is purged with hydrogen gas (3-4 times) before being pressurized to the desired level (e.g., 50-60 psi). The mixture is then stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake and can be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen gas.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product. Causality: Celite provides a fine filtration medium that effectively removes the solid catalyst particles.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Application in Advanced Pharmaceutical Synthesis

This compound is a crucial building block for synthesizing complex heterocyclic systems found in many modern targeted therapies. Its most notable application is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective against cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[13]

The unique arrangement of functional groups is critical:

-

The amino group serves as a nucleophile or a handle for amide bond formation, a common step in building larger molecules.

-

The fluorine atom at the 5-position enhances the metabolic stability of the final drug and can modulate its binding affinity.

-

The methyl group at the 2-position provides steric hindrance that can direct the conformation of the molecule and influence its interaction with target proteins.

Predictive Spectroscopic Analysis

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). Due to coupling with the fluorine atom, these will appear as doublets or doublet of doublets.

-

Methyl Ester (O-CH₃): A sharp singlet around 3.8-3.9 ppm.

-

Aromatic Methyl (Ar-CH₃): A singlet around 2.1-2.3 ppm.

-

Amine (NH₂): A broad singlet, typically between 3.5-5.0 ppm, whose chemical shift is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Expect 9 distinct carbon signals. The carbons attached to fluorine will show characteristic C-F coupling. The carbonyl carbon of the ester will be downfield (~165-170 ppm).

-

-

¹⁹F NMR:

-

A single resonance is expected, which will be split by the neighboring aromatic protons, likely appearing as a triplet or a doublet of doublets.

-

Safety, Handling, and Storage

As a fluorinated aromatic amine, this compound requires careful handling. While a specific SDS for this CAS number should always be consulted, the safety profile is expected to be similar to other compounds in its class.

| Hazard Category | Precautionary Measures |

| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[14][15] |

| Storage | Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and incompatible materials.[15] |

| First Aid (Skin) | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

Conclusion

This compound (CAS 697739-04-1) is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to synthesize next-generation therapeutics with enhanced properties. Its well-defined structure provides a reliable and versatile starting point for creating complex APIs, particularly in the field of oncology. Understanding its synthesis, reactivity, and handling is essential for any research or development program aiming to leverage the power of fluorine chemistry in drug discovery.

References

-

The Importance of Fluorinated Building Blocks in Drug Discovery . (2025). Ningbo Inno Pharmchem Co., Ltd.[Link]

-

Fluorinated building blocks in drug design: new pathways and targets . National Center for Biotechnology Information (PMC). [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design . (2025). Journal of Applied Chemical Science International. [Link]

-

Fluorinated Building Blocks: Essential Tools for Modern Chemistry . (2025). MolecularCloud. [Link]

-

This compound | CAS#:697739-04-1 . Chemsrc. [Link]

-

What are the safety precautions when using fluorinating reagents? . (2025). Ningbo Inno Pharmchem Co., Ltd.[Link]

-

This compound Suppliers . LookChem. [Link]

-

LCSS: FLUORINE . The National Academies Press. [Link]

-

Fluorine Safety Data Sheet . Airgas. [Link]

-

Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent . PubMed. [Link]

Sources

- 1. ikprress.org [ikprress.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 4. nbinno.com [nbinno.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:697739-04-1 | Chemsrc [chemsrc.com]

- 7. 697739-04-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. 1427381-07-4|3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. CAS 697739-03-0 | methyl 5-fluoro-2-methyl-3-nitrobenzoate - Synblock [synblock.com]

- 11. 697739-03-0 | methyl 5-fluoro-2-methyl-3-nitro-benzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 12. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 13. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zjwintime.com [zjwintime.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. LCSS: FLUORINE [web.stanford.edu]

- 17. airgas.com [airgas.com]

An In-Depth Technical Guide to Methyl 3-amino-5-fluoro-2-methylbenzoate

This guide provides a comprehensive technical overview of Methyl 3-amino-5-fluoro-2-methylbenzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, a robust synthetic pathway with step-by-step protocols, spectroscopic analysis, and its strategic applications in the synthesis of complex pharmaceutical agents.

Introduction: A Strategically Substituted Building Block

This compound is a trifunctional aromatic compound featuring an aniline, a methyl ester, and a fluorine atom. This unique arrangement of substituents on the benzene ring makes it a highly valuable intermediate in the synthesis of complex heterocyclic scaffolds. The strategic placement of the methyl and fluorine groups allows for the fine-tuning of steric and electronic properties, which can significantly influence the biological activity and pharmacokinetic profiles of derivative compounds.

The presence of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] The aniline functional group serves as a versatile handle for a wide array of chemical transformations, most notably in the construction of nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 183.18 g/mol | [2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| CAS Number | 697739-04-1 | [2][4] |

| Calculated LogP | 2.08 | [2] |

| Polar Surface Area (PSA) | 52.32 Ų | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves a two-step process starting from 5-fluoro-2-methylbenzoic acid. This pathway first introduces a nitro group, which is subsequently reduced to the target aniline. This approach is advantageous due to the ready availability of the starting material and the high-yielding nature of each transformation.

Step 1: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

The synthesis commences with the nitration of 5-fluoro-2-methylbenzoic acid. The directing effects of the carboxylic acid (meta-directing) and the methyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position. Subsequent esterification of the resulting nitrobenzoic acid yields the key intermediate, Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Experimental Protocol: Nitration and Esterification

-

Nitration:

-

To a solution of concentrated sulfuric acid (700 mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portion-wise while maintaining the temperature between -5 to 0 °C.

-

Prepare a nitrating mixture by adding concentrated nitric acid (60.4 g, 624 mmol) to concentrated sulfuric acid (60 mL).

-

Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid over 1.5 hours, ensuring the temperature remains between -5 to 0 °C.

-

Stir the reaction mixture at this temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.

-

Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

-

-

Esterification:

-

Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (64.52 g, 542.3 mmol) dropwise to the cooled solution.

-

After the addition is complete, heat the mixture to reflux for 16 hours.

-

Monitor the reaction by TLC (1:1 petroleum ether/ethyl acetate).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography, eluting with a gradient of petroleum ether to 50:1 petroleum ether/ethyl acetate, to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.

-

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically providing high yields and purity.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup:

-

In a suitable hydrogenation vessel, dissolve Methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as required).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Isolation:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Spectroscopic Characterization (¹H NMR)

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (2H): The two protons on the aromatic ring will appear as doublets of doublets due to coupling with each other and with the fluorine atom.

-

The proton at C4 (ortho to the amino group and meta to the fluorine) is expected to be in the range of δ 6.5-6.7 ppm . The electron-donating amino group will shield this proton, shifting it upfield.

-

The proton at C6 (ortho to the fluorine and meta to the amino group) is expected to be in the range of δ 6.8-7.0 ppm . The deshielding effect of the fluorine atom will shift this proton downfield relative to the C4 proton.

-

-

Amino Protons (2H): A broad singlet is expected in the range of δ 3.5-4.5 ppm , characteristic of an aniline -NH₂ group. The exact chemical shift can vary with concentration and solvent.

-

Methyl Ester Protons (3H): A sharp singlet will appear around δ 3.8-3.9 ppm , typical for methyl ester protons.

-

Aromatic Methyl Protons (3H): A singlet for the methyl group at C2 is expected around δ 2.1-2.3 ppm .

Applications in Drug Discovery and Medicinal Chemistry

This compound is a prime example of a "building block" approach in drug discovery.[5][6] Its utility stems from the ability to use its functional groups to construct more complex molecules with desired pharmacological properties.

Key Strategic Advantages:

-

Aniline Nucleophilicity: The amino group serves as a key nucleophile for constructing amide bonds or for use in cyclization reactions to form heterocyclic cores.

-

Fluorine Substitution: The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Steric Influence of the Methyl Group: The methyl group ortho to the ester can provide steric hindrance that influences the conformation of the molecule and its derivatives, which can be crucial for selective binding to a biological target.

A notable application of structurally related aminobenzoates is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, the precursor to the target molecule, Methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a known intermediate in the synthesis of the PARP inhibitor Rucaparib. This highlights the importance of this specific substitution pattern in the development of potent oncology drugs.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its well-defined synthetic pathway, combined with the strategic placement of its functional groups, provides chemists with a powerful tool for the rational design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of next-generation pharmaceuticals.

References

-

Chemsrc. This compound | CAS#:697739-04-1. [Link]

-

PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

LookChem. CAS No.697739-04-1,this compound Suppliers. [Link]

-

ResearchGate. Experimental and predicted NMR chemical shifts (ppm). [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

PubChem. Methyl 3-amino-5-fluorobenzoate. [Link]

-

MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

Namiki Shoji Co., Ltd. Enamine Building Blocks. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [Link]

-

National Center for Biotechnology Information. Methyl 3-carboxy-5-nitrobenzoate. [Link]

-

ResearchGate. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

-

Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:697739-04-1 | Chemsrc [chemsrc.com]

- 3. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 3-amino-5-fluoro-2-methylbenzoate" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-amino-5-fluoro-2-methylbenzoate

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, substituted aromatic compounds serve as foundational building blocks for novel molecular entities. This compound (CAS No: 697739-04-1) is one such key intermediate.[1] Its unique substitution pattern, featuring an activating amino group and deactivating fluoro and ester functionalities, presents a compelling case study for structural analysis. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule, designed for researchers and drug development professionals. We will dissect the molecule's structural features using a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. The logic behind each analytical choice is explained, ensuring a self-validating and scientifically rigorous workflow.

Molecular Overview and Predicted Properties

The target molecule, this compound, has the molecular formula C₉H₁₀FNO₂ and a monoisotopic mass of approximately 183.07 Da.[2] Its structure comprises a polysubstituted benzene ring bearing five distinct functional groups: a methyl ester, a methyl group, an amino group, and a fluorine atom. This arrangement dictates the molecule's chemical and spectral properties, which we will systematically explore.

Part 1: Mass Spectrometry – Confirming the Blueprint

1.1. Expertise & Rationale: The First Step in Validation

Mass spectrometry is the initial and most crucial step, serving to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is preferred over nominal mass techniques. The high mass accuracy of HRMS allows for the confident determination of the elemental formula, which is the foundational truth upon which all subsequent spectral interpretation is built.

1.2. Expected Fragmentation Pathways

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. For this compound, the fragmentation is governed by the relative stability of the resulting ions and neutral losses. Key expected fragmentation pathways in Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiments include:

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

-

Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the ester group from the aromatic ring.

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also possible.

Studies on related aminobenzoate esters have shown that an alkyl-radical loss is a predominant fragmentation pathway, which further validates these predictions.[3]

1.3. Data Presentation: Predicted Mass Spectrometry Data

| Ion/Fragment Description | Predicted m/z (Monoisotopic) | Rationale |

| [M+H]⁺ (Molecular Ion) | 184.0768 | Protonated parent molecule (C₉H₁₁FNO₂⁺) |

| [M-CH₃]⁺ | 168.0462 | Loss of a methyl radical from the ester or ring methyl group |

| [M-OCH₃]⁺ | 152.0513 | Loss of a methoxy radical from the ester |

| [M-COOCH₃]⁺ | 124.0615 | Loss of the carbomethoxy group |

1.4. Experimental Protocol: High-Resolution Mass Spectrometry (ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Quadrupole Time-of-Flight instrument) using a known standard to ensure high mass accuracy (< 5 ppm).

-

Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use positive ion mode to generate the [M+H]⁺ ion.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

MS/MS Analysis (Optional): Isolate the precursor ion ([M+H]⁺) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Scan the product ions in the TOF analyzer to obtain the fragmentation spectrum.

Part 2: Infrared Spectroscopy – Functional Group Identification

2.1. Expertise & Rationale: A Rapid Functional Group Scan

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the rapid identification of key functional groups. The vibrational frequencies of specific bonds provide direct evidence for the presence of the amine, ester, and aromatic moieties. This technique serves as a quick and reliable cross-validation of the structural features inferred from mass spectrometry.

2.2. Expected Vibrational Frequencies

The structure of this compound contains several IR-active functional groups with characteristic absorption bands.[4][5][6]

2.3. Data Presentation: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2990 - 2850 | C-H Stretch | -CH₃ Groups | Medium-Weak |

| 1730 - 1715 | C=O Stretch | Conjugated Aromatic Ester | Strong, Sharp |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Variable |

| 1310 - 1250 | C-O Stretch (Asymmetric) | Aromatic Ester | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1130 - 1100 | C-O Stretch (Symmetric) | Aromatic Ester | Medium |

2.4. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and crystal-specific absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Part 3: Nuclear Magnetic Resonance – The Definitive Structural Map

3.1. Expertise & Rationale: Unraveling Connectivity

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity, resolving any constitutional isomerism. For fluorinated compounds, ¹⁹F NMR is particularly powerful.[7][8][9][10]

3.2. ¹H NMR Spectroscopy: Proton Environment and Coupling

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through spin-spin coupling.

-

Aromatic Region: Two signals are expected for the two aromatic protons. Their chemical shifts and multiplicities will be influenced by the surrounding substituents and their coupling to each other and to the fluorine atom.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is highly dependent on solvent and concentration.

-

Methyl Groups: Two sharp singlets are expected for the ester methyl (-OCH₃) and the ring-attached methyl (-CH₃) groups.

3.3. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of fluorine will introduce characteristic C-F coupling constants (J-couplings), which are invaluable for assignment.[11][12]

3.4. ¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's chemical environment.[13] A single resonance is expected, and its multiplicity will be determined by couplings to nearby protons, providing crucial spatial information.

3.5. 2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks. In this molecule, it will confirm the coupling between the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is essential for assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) couplings between protons and carbons. This is the key experiment for assembling the molecular fragments and confirming the substitution pattern. For instance, it will show correlations from the methyl protons to adjacent ring carbons and from the ester methyl protons to the carbonyl carbon.

3.6. Data Presentation: Predicted NMR Data

Table 3.1: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J in Hz) |

|---|---|---|---|

| Ar-H (H4) | ~6.5 - 6.7 | dd | J(H-H) ≈ 2-3, J(H-F) ≈ 8-10 |

| Ar-H (H6) | ~6.4 - 6.6 | dd | J(H-H) ≈ 2-3, J(H-F) ≈ 10-12 |

| -NH₂ | ~3.5 - 4.5 | br s | - |

| -OCH₃ | ~3.85 | s | - |

| Ar-CH₃ | ~2.10 | s | - |

Table 3.2: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon | Predicted δ (ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | ~168 | Small (⁴JCF) |

| C5-F | ~160 | Large (¹JCF ≈ 240-250 Hz) |

| C3-NH₂ | ~148 | Medium (³JCF) |

| C1 | ~135 | Small (³JCF) |

| C2-CH₃ | ~120 | Medium (²JCF) |

| C6 | ~110 | Medium (²JCF) |

| C4 | ~105 | Medium (²JCF) |

| -OCH₃ | ~52 | None |

| Ar-CH₃ | ~15 | Small (³JCF) |

3.7. Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent signal is not used for referencing.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

-

2D HSQC Acquisition: Acquire a gradient-selected HSQC experiment optimized for one-bond JCH coupling (~145 Hz) to determine ¹H-¹³C direct correlations.

-

2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (JCH ≈ 8-10 Hz) to establish multi-bond connectivities.

Part 4: Integrated Workflow and Final Confirmation

The true power of this analytical approach lies in the integration of data from all techniques. The workflow is a logical progression from broad characteristics to fine structural details.

4.1. Visualization: Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

4.2. The Logic of Convergence

-

Foundation: HRMS provides the exact molecular formula, defining the atomic inventory.

-

Cross-Check: FTIR confirms the presence of the expected functional groups (amine, ester, aromatic ring), validating the formula in a qualitative sense.

-

Framework: ¹H and ¹³C NMR provide the proton and carbon framework, including the number of unique atoms of each type.

-

Assembly: 2D NMR, particularly HMBC, acts as the final arbiter, unequivocally connecting the structural fragments (the methyl groups, the ester, the amine, and the fluorine) to the correct positions on the aromatic ring. For example, an HMBC correlation between the protons of the ring-methyl group (Ar-CH₃) and the carbon C3 bearing the amino group would be definitive proof of their relative positions.

The structure elucidation of this compound is achieved not by a single technique, but by the synergistic and self-validating interplay of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. This integrated approach provides an unambiguous and robust confirmation of the molecule's constitution. By starting with the fundamental properties of molecular weight and elemental composition (MS), confirming the constituent functional groups (IR), and finally mapping the precise atomic connectivity (NMR), researchers can have the utmost confidence in the identity and purity of this critical chemical intermediate, paving the way for its successful application in research and development.

References

-

Dharmasiri, K. et al. (2017). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acids. ResearchGate. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. Methyl 3-amino-5-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. [Link]

-

PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. National Center for Biotechnology Information. [Link]

-

Novak, P. et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, Royal Society of Chemistry. [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. [Link]

-

Novak, P. et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. [Link]

-

Royal Society of Chemistry. Supplementary Information for Catalytic Synthesis of Esters. [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

Sources

- 1. This compound | CAS#:697739-04-1 | Chemsrc [chemsrc.com]

- 2. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. jeolusa.com [jeolusa.com]

Spectroscopic Data of Methyl 3-amino-5-fluoro-2-methylbenzoate: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic profile of Methyl 3-amino-5-fluoro-2-methylbenzoate, a compound of interest in drug discovery and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to present a comprehensive, predicted spectroscopic dataset. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) characteristics of the title compound. Methodologies for data acquisition and interpretation are also discussed, providing a robust framework for the characterization of this and similar molecules.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring an amino group, a fluorine atom, a methyl group, and a methyl ester on a benzene ring, presents a unique electronic environment that is reflected in its spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds in any research and development setting. This guide provides a detailed predictive analysis of its spectroscopic signature to aid researchers in its identification and utilization.

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic ring. The amino group is a strong electron-donating group, the methyl group is a weak electron-donating group, the fluorine atom is an electron-withdrawing group via induction but electron-donating via resonance, and the methyl ester is an electron-withdrawing group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (H4) | ~6.5 - 6.7 | Doublet of doublets (dd) | JH4-H6 ≈ 2-3 Hz, JH4-F5 ≈ 8-10 Hz |

| Ar-H (H6) | ~7.0 - 7.2 | Doublet of doublets (dd) | JH6-H4 ≈ 2-3 Hz, JH6-F5 ≈ 4-6 Hz |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | N/A |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | N/A |

| Ar-CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A |

Causality behind Predictions:

-

The aromatic protons (H4 and H6) are expected to be in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the amino group.

-

The chemical shift of H4 is predicted to be more upfield than H6 due to its position relative to the amino and fluoro substituents.

-

The splitting patterns of the aromatic protons are due to coupling with each other (meta coupling, small J value) and with the fluorine atom.

-

The amino protons will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

-

The methyl ester and aromatic methyl protons will appear as sharp singlets as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is also based on the additive effects of the substituents on the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | ~166 - 168 | |

| C-F (C5) | ~158 - 162 | Large ¹JC-F coupling |

| C-NH₂ (C3) | ~145 - 150 | |

| C-COOCH₃ (C1) | ~132 - 135 | |

| C-CH₃ (C2) | ~120 - 125 | |

| C-H (C6) | ~115 - 120 | |

| C-H (C4) | ~105 - 110 | |

| -OCH₃ | ~52 - 53 | |

| Ar-CH₃ | ~15 - 18 |

Causality behind Predictions:

-

The carbonyl carbon of the ester is expected to be the most downfield signal.

-

The carbon attached to the fluorine atom (C5) will show a large one-bond coupling constant (¹JC-F) and will be significantly downfield due to the electronegativity of fluorine.

-

The carbon attached to the amino group (C3) will also be downfield.

-

The remaining aromatic carbons are assigned based on the expected electronic effects of the substituents.

-

The methyl carbons of the ester and the aromatic methyl group are expected in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Spectrum

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (asymmetric and symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch (CH₃) | 2850 - 2960 | Medium to Weak |

| C=O stretch (ester) | 1700 - 1725 | Strong |

| Aromatic C=C stretch | 1580 - 1620 | Medium |

| N-H bend | 1550 - 1650 | Medium |

| C-O stretch (ester) | 1200 - 1300 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

Causality behind Predictions:

-

The two bands for the N-H stretch are characteristic of a primary amine.[1]

-

The strong absorption around 1700-1725 cm⁻¹ is a clear indicator of the ester carbonyl group.[2]

-

The aromatic C=C stretching vibrations will appear in the 1400-1620 cm⁻¹ region.

-

The C-O and C-F stretching vibrations will give rise to strong absorptions in the fingerprint region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which may yield a more prominent molecular ion peak.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₉H₁₀FNO₂. The molecular weight is approximately 183.18 g/mol .

-

Molecular Ion (M⁺˙) : A prominent molecular ion peak is expected at m/z = 183.

-

Key Fragmentation Pathways :

-

Loss of the methoxy group (•OCH₃) from the molecular ion to give a fragment at m/z = 152.

-

Loss of the methyl ester group (•COOCH₃) to give a fragment at m/z = 124.

-

Decarbonylation (loss of CO) from the [M - •OCH₃]⁺ fragment to give an ion at m/z = 124.

-

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-amino-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-amino-5-fluoro-2-methylbenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its spectral features and providing a detailed, field-proven experimental protocol, this document serves as a robust resource for researchers and professionals in drug development and related scientific fields. We will delve into the nuanced effects of the amino, fluoro, methyl, and methyl ester substituents on the chemical shifts and coupling constants of the aromatic protons, culminating in a thorough interpretation of the predicted ¹H NMR spectrum.

Introduction

This compound is a polysubstituted benzene derivative with a unique arrangement of electron-donating and electron-withdrawing groups. This substitution pattern leads to a complex and informative ¹H NMR spectrum. A precise understanding of this spectrum is critical for confirming the compound's identity, assessing its purity, and elucidating its electronic and conformational properties. This guide will systematically deconstruct the expected ¹H NMR spectrum, providing a logical framework for its interpretation.

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is governed by the electronic environment of each proton on the ring. This environment is, in turn, heavily influenced by the nature and position of the substituents. In this compound, we have four distinct substituents to consider:

-

Amino (-NH₂): A strong electron-donating group (EDG) through resonance, which shields the ortho and para protons, shifting their signals upfield (to lower ppm values).

-

Fluoro (-F): An electron-withdrawing group (EWG) through induction due to its high electronegativity, which deshields nearby protons, shifting their signals downfield. It also introduces characteristic spin-spin coupling (J-coupling) with nearby protons.

-

Methyl (-CH₃): A weak electron-donating group through hyperconjugation, causing a slight shielding effect on the aromatic protons.

-

Methyl Ester (-COOCH₃): An electron-withdrawing group through both induction and resonance, which deshields the aromatic protons, particularly those ortho and para to it.

The interplay of these effects determines the final chemical shift of each aromatic proton.

Predicted ¹H NMR Spectrum

To facilitate a detailed analysis, a predicted ¹H NMR spectrum was generated using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts, multiplicities, and coupling constants are presented below.

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-4 | ~6.8 - 7.0 | dd | ~9-11 (J H-F), ~2-3 (J H-H) |

| H-6 | ~7.1 - 7.3 | d | ~2-3 (J H-H) |

| -NH₂ | Broad, ~3.5 - 4.5 | br s | N/A |

| -COOCH₃ | ~3.8 - 3.9 | s | N/A |

| Ar-CH₃ | ~2.2 - 2.4 | s | N/A |

Figure 1: Predicted ¹H NMR Data for this compound

Interpretation of the Predicted Spectrum

-

Aromatic Protons (H-4 and H-6):

-

The two aromatic protons are non-equivalent and will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm)[1].

-

H-4: This proton is situated between the electron-donating amino group and the electron-withdrawing fluoro group. The shielding effect of the amino group and the deshielding effect of the fluoro and methyl ester groups will result in a chemical shift in the upfield portion of the aromatic region. It is expected to be a doublet of doublets (dd) due to coupling with the fluorine atom (ortho coupling, ³JHF) and the H-6 proton (meta coupling, ⁴JHH). The ortho H-F coupling is typically larger than the meta H-H coupling.

-

H-6: This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing fluoro and methyl ester groups. The dominant effect will be the shielding from the amino group, placing its signal upfield. It will appear as a doublet due to meta coupling with the H-4 proton (⁴JHH).

-

-

Amino Protons (-NH₂):

-

The protons of the amino group are labile and can undergo rapid exchange with each other and with trace amounts of water in the solvent[2][3]. This exchange often leads to a broad singlet (br s) in the spectrum.

-

The chemical shift of the -NH₂ protons is highly variable and depends on factors such as solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is typically observed between 3.5 and 4.5 ppm.

-

-

Methyl Ester Protons (-COOCH₃):

-

The three protons of the methyl ester group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.

-

Being attached to an oxygen atom which is part of an electron-withdrawing carbonyl group, these protons are deshielded and are expected to resonate around 3.8-3.9 ppm.

-

-

Aromatic Methyl Protons (Ar-CH₃):

-

The three protons of the methyl group attached to the aromatic ring are equivalent and will appear as a singlet.

-

As a weak electron-donating group, the methyl group itself is slightly deshielded by the aromatic ring current and will appear in the region of 2.2-2.4 ppm.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

A rigorously defined experimental protocol is essential for obtaining high-quality, reproducible ¹H NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Set the relaxation delay (d1) to at least 1 second to ensure full relaxation of the protons between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of the Analytical Workflow

The logical flow of the ¹H NMR analysis can be visualized as follows:

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The distinct electronic effects of the amino, fluoro, methyl, and methyl ester groups create a unique spectral fingerprint, allowing for unambiguous identification and characterization of the molecule. The predicted spectrum, with its characteristic chemical shifts and coupling patterns, serves as an excellent model for what is to be expected experimentally. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data for this and structurally related compounds, thereby advancing their research and development efforts.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Quora. (2017, July 21). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-fluorobenzoate. [Link]

-

Reddit. (2015, November 3). Why don't NH2 and OH protons appear in 1H NMR spectra?[Link]

-

ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

YouTube. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 3-amino-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-amino-5-fluoro-2-methylbenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document details the theoretical principles governing the chemical shifts, including the complex interplay of substituent effects on the benzene ring. A complete, predicted assignment for each carbon nucleus is presented, supported by established spectroscopic data and principles. Furthermore, this guide outlines a robust, field-proven experimental protocol for acquiring high-quality 13C NMR data and concludes with a discussion on spectral interpretation, emphasizing the characteristic carbon-fluorine couplings.

Introduction

This compound is a polysubstituted benzene derivative featuring a diverse array of functional groups: an electron-donating amino group, a strongly electronegative fluoro group, a weakly electron-donating methyl group, and an electron-withdrawing methyl ester group. This unique combination of substituents makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing a distinct signal for each unique carbon environment. The chemical shift (δ) of each carbon is exquisitely sensitive to its local electronic environment, which is modulated by hybridization, steric effects, and the inductive and resonance effects of neighboring functional groups. For drug development professionals, unambiguous characterization of such intermediates is critical for quality control, reaction monitoring, and ensuring the structural integrity of final active pharmaceutical ingredients. This guide serves to deconstruct the 13C NMR spectrum of this specific molecule, providing the foundational knowledge for its confident identification and characterization.

Theoretical Principles: Substituent Effects on Aromatic 13C Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are governed by the cumulative electronic effects of the four substituents. Understanding these effects is paramount for accurate spectral assignment.[1][2][3][4]

-

Amino Group (-NH2): This is a strong electron-donating group (EDG) through resonance (π-donation) and weakly electron-withdrawing through induction. Its primary effect is to increase electron density at the ortho and para positions, causing a significant upfield shift (lower δ) for the carbons at these positions.

-

Fluoro Group (-F): Fluorine exhibits a dual nature. It is the most electronegative element, leading to a powerful electron-withdrawing inductive effect that deshields adjacent carbons (downfield shift). However, it also possesses lone pairs that can participate in resonance, acting as a weak π-donor. This resonance effect partially shields the ortho and para carbons. The direct, one-bond carbon-fluorine coupling (1JCF) is typically very large (240-260 ppm), and smaller couplings over two (2JCF) and three (3JCF) bonds are also observed, which are crucial for assignment.[5][6][7]

-

Methyl Group (-CH3): As a weak electron-donating group through hyperconjugation and induction, the methyl group causes a modest shielding effect (upfield shift) on the aromatic carbons, particularly at the ipso, ortho, and para positions.

-

Methyl Ester Group (-COOCH3): This group is strongly electron-withdrawing through both induction and resonance. It significantly deshields the ipso-carbon to which it is attached and also withdraws electron density from the ring, particularly at the ortho and para positions, causing downfield shifts.[8][9][10]

The final chemical shift of each aromatic carbon is a complex vector sum of these competing and reinforcing effects.

Predicted 13C NMR Spectrum and Assignments

| Carbon | Predicted δ (ppm) | Multiplicity (nJCF) | Justification of Chemical Shift |

| C1 | ~132-136 | Doublet (2JCF ≈ 20-25 Hz) | Ipso-carbon to the ester. Deshielded by the -COOCH3 group but shielded by the ortho -CH3 and para -NH2 groups. |

| C2 | ~122-126 | Doublet (3JCF ≈ 3-5 Hz) | Ipso-carbon to the methyl group. Shielded by the ortho -NH2 group. |

| C3 | ~148-152 | Doublet (2JCF ≈ 10-15 Hz) | Ipso-carbon to the amino group. Strongly shielded by the -NH2 resonance effect, but deshielded by the ortho -F inductive effect. |

| C4 | ~105-109 | Doublet (3JCF ≈ 7-9 Hz) | Shielded by the strong resonance donation from the para -NH2 group. |

| C5 | ~158-162 | Doublet (1JCF ≈ 240-250 Hz) | Ipso-carbon to fluorine. Very strong downfield shift due to fluorine's electronegativity. Exhibits a large one-bond C-F coupling. |

| C6 | ~108-112 | Doublet (2JCF ≈ 22-28 Hz) | Shielded by the resonance donation from the ortho -NH2 group. |

| C=O | ~166-169 | Singlet or small doublet | Carbonyl carbon of the ester group. Typical chemical shift for a benzoate ester.[8][15] |

| -OCH3 | ~51-53 | Singlet | Methoxy carbon of the ester.[12] |

| -CH3 | ~14-18 | Singlet or small doublet | Methyl group attached to the aromatic ring. |

Experimental Protocol for 13C NMR Data Acquisition

This section provides a standardized workflow for obtaining a high-quality, proton-decoupled 13C NMR spectrum. Adherence to this protocol ensures reproducibility and data integrity.

Sample Preparation

-

Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice. If solubility is an issue, acetone-d6 or DMSO-d6 can be used.

-

Determine Concentration: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For quantitative analysis, a higher, precisely known concentration is required.[16]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Pulse Sequence: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

-

Set Acquisition Parameters:

-

Spectral Width (SW): ~240-250 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): 1.0–1.5 seconds. This affects the digital resolution.

-

Relaxation Delay (D1): 2 seconds. Quaternary carbons, like C1, C2, C3, C5, and the carbonyl carbon, have longer relaxation times. A 2s delay is a good compromise for routine spectra, but for accurate integration, a longer delay (5-10s) is necessary.[17]

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans are needed to achieve a good signal-to-noise ratio, especially for the quaternary carbons.[18]

-

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the solvent peak (e.g., CDCl3 at 77.16 ppm).

Data Interpretation and Structural Verification

Peak Assignment

The primary distinguishing features in the spectrum will be the chemical shifts and the C-F coupling patterns.

-

Downfield Region (158-162 ppm): A doublet with a very large splitting (~240-250 Hz) is the unmistakable signature of the carbon directly bonded to fluorine (C5).[5][19]

-

Aromatic Region (105-152 ppm): The remaining five aromatic carbons will appear as doublets with smaller coupling constants, corresponding to two-bond (2JCF) or three-bond (3JCF) couplings.[7] The relative ordering can be confirmed using advanced techniques.

-

Upfield Region (< 60 ppm): The two singlet peaks (or very narrow multiplets) will correspond to the -OCH3 and ring -CH3 carbons.

Advanced NMR Techniques for Unambiguous Assignment

For absolute certainty in assignments, especially for closely spaced signals, complementary NMR experiments are invaluable.[20]

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments will distinguish between CH, CH2, and CH3 groups. In this molecule, it would identify the signals for C4, C6, the -OCH3, and the ring -CH3.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing definitive C-H connectivities.[21]

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons over two or three bonds, which is essential for assigning quaternary carbons and piecing together the molecular framework.

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Methyl benzoate (93-58-3) 13C NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. books.rsc.org [books.rsc.org]

- 18. youtube.com [youtube.com]

- 19. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-amino-5-fluoro-2-methylbenzoate" IR spectroscopy peaks

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-amino-5-fluoro-2-methylbenzoate

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing a rapid, non-destructive method for identifying functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds. Each functional group possesses unique vibrational frequencies (stretching, bending, wagging), resulting in a characteristic pattern of absorption peaks. This spectrum serves as a molecular "fingerprint," enabling researchers to confirm chemical structures, assess purity, and monitor reaction progress.

This guide offers a detailed analysis of the expected IR spectrum for this compound, a substituted aromatic compound with multiple functional groups. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of how the molecular architecture dictates the spectroscopic output. We will dissect the molecule, predict the absorption peaks for each functional group, and provide a rationale grounded in established spectroscopic principles.

Molecular Structure and Functional Group Analysis

To interpret the IR spectrum of this compound, we must first identify its constituent functional groups. The molecule's structure integrates a primary aromatic amine, an aromatic ester, a C-F bond, and methyl groups on a polysubstituted benzene ring. Each of these components will produce distinct and predictable signals in the IR spectrum.

Caption: Molecular structure of this compound with key functional groups highlighted.

Detailed Analysis of Predicted IR Absorption Peaks

The IR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations. The analysis below follows this convention to build a comprehensive picture of the expected spectrum.

I. The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen atoms.

-

N-H Stretching (Primary Aromatic Amine): Primary amines (-NH₂) are characterized by two distinct absorption bands resulting from asymmetric and symmetric N-H stretching modes.[1][2] For aromatic amines, these bands typically appear at slightly higher frequencies than their aliphatic counterparts, generally in the 3500-3300 cm⁻¹ range.[3][4]

-

C-H Stretching (Aromatic): The stretching of C-H bonds where the carbon is sp² hybridized (part of the benzene ring) consistently appears at wavenumbers just above 3000 cm⁻¹.[6][7] These absorptions are often of low to medium intensity.

-

C-H Stretching (Aliphatic): The sp³ hybridized C-H bonds of the two methyl groups (one on the ring, one in the ester moiety) will exhibit stretching vibrations at wavenumbers just below 3000 cm⁻¹.[7][10][11]

-

Aliphatic C-H Stretch: Expected in the 2960 - 2850 cm⁻¹ range.

-

II. The Double Bond Region (1800 - 1550 cm⁻¹)

This region is critical for identifying carbonyl groups and aromatic ring structures.

-

C=O Stretching (Aromatic Ester): The carbonyl (C=O) stretch of the ester group is one of the most intense and easily identifiable peaks in the entire IR spectrum.[12] For an aromatic ester, conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated ester.[13][14]

-

Ester C=O Stretch: A very strong, sharp peak is expected in the 1730 - 1715 cm⁻¹ range.[14]

-

-

N-H Bending (Primary Amine): Primary amines exhibit an in-plane "scissoring" bending vibration. This absorption is of medium to strong intensity and can sometimes be mistaken for a C=C bond.

-

C=C Stretching (Aromatic Ring): The stretching vibrations within the benzene ring typically produce a series of sharp peaks of variable intensity.[8] Two of the most prominent bands are usually observed.

III. The Fingerprint Region (1500 - 650 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching vibrations that are unique to the overall molecular structure. While complex, several key peaks can be assigned with confidence.

-